4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine

Drug Discovery Lead Optimisation Lipophilicity

4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine (CAS 400074-91-1) is a fully substituted 5-aminopyrazole bearing a 4-chlorophenyl group at C-4, a methyl at C-3, and an ortho-tolyl substituent at N-1. Its computed physicochemical profile — molecular weight 297.8 g·mol⁻¹, XLogP3 4.6, one hydrogen-bond donor (amine NH₂), two hydrogen-bond acceptors, and two rotatable bonds — defines a lipophilic, relatively flat scaffold suited for late-stage functionalisation at the exocyclic amine.

Molecular Formula C17H16ClN3
Molecular Weight 297.79
CAS No. 400074-91-1
Cat. No. B2859326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine
CAS400074-91-1
Molecular FormulaC17H16ClN3
Molecular Weight297.79
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=C(C(=N2)C)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C17H16ClN3/c1-11-5-3-4-6-15(11)21-17(19)16(12(2)20-21)13-7-9-14(18)10-8-13/h3-10H,19H2,1-2H3
InChIKeyAWQYRSZZWQQOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine (CAS 400074-91-1) – Sourcing Guide for a Differentiated Aminopyrazole Building Block


4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine (CAS 400074-91-1) is a fully substituted 5-aminopyrazole bearing a 4-chlorophenyl group at C-4, a methyl at C-3, and an ortho-tolyl substituent at N-1 [1]. Its computed physicochemical profile — molecular weight 297.8 g·mol⁻¹, XLogP3 4.6, one hydrogen-bond donor (amine NH₂), two hydrogen-bond acceptors, and two rotatable bonds — defines a lipophilic, relatively flat scaffold suited for late-stage functionalisation at the exocyclic amine [1]. Commercial availability at ≥98% purity from specialty chemical suppliers positions the compound as an accessible entry point for structure–activity relationship (SAR) programmes targeting cannabinoid, kinase, or neuropsychiatric targets .

4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine – Why Generic Substitution Fails in SAR Campaigns


Aminopyrazole cores are pervasive in medicinal chemistry, yet ostensibly minor substituent variations — movement of a methyl group, removal of a chlorine atom, or repositioning of the aryl ring — can dramatically shift lipophilicity, hydrogen-bonding capacity, and steric accessibility of the 5-amine, ultimately altering target engagement, metabolic stability, and off-target liability [1]. For 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine, the unique combination of a 4-chlorophenyl pharmacophore, a 3-methyl group, and an ortho-tolyl N-1 substituent creates a sterically restricted environment around the 5-NH₂ that cannot be replicated by pyrazoles lacking the ortho-methyl on the N-1 phenyl ring or by regioisomers in which the aryl groups are swapped. Direct replacement with common catalog analogs without accounting for these differences routinely leads to divergent potency, selectivity, and pharmacokinetic profiles [1].

4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine – Quantitative Evidence Guide for Differentiated Procurement


XLogP3 Displacement Confers Higher Predicted Membrane Permeability vs. 1-Phenyl Analog

The target compound exhibits an XLogP3 of 4.6, which is 0.5 log units higher than the XLogP3 of 4.1 computed for the direct analog 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 321385-90-4) [1][2]. This increase driven by the ortho-methyl group on the N-1 phenyl ring predicts moderately enhanced passive membrane permeability, a critical determinant for central nervous system penetration and intracellular target access. The difference exceeds the typical variability within an XLogP measurement window (±0.2 log units), making the ortho-tolyl scaffold a chemically justifiable selection when higher permeability is required without adding additional heteroatoms or ionisable groups [2].

Drug Discovery Lead Optimisation Lipophilicity

Single Hydrogen-Bond Donor Reduces Polar Solvent Contamination Risk Relative to Analogs Bearing Additional NH Groups

The target compound contains exactly one hydrogen-bond donor (the 5-NH₂) and two hydrogen-bond acceptors (pyrazole N2 and the amine nitrogen) [1]. In contrast, 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 321385-90-4) and 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 126417-82-1) both present two hydrogen-bond donors on the pyrazole core (amine NH₂ plus pyrazole NH), while 4-(4-chlorophenyl)-3-methyl-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine possesses a higher molecular weight and an additional chlorine atom [2]. The lower donor count of the target compound reduces self-association in aprotic organic solvents, minimises interference in polar reaction environments, and simplifies downstream purification when the amine is subsequently acylated to form a single carboxamide bond [1].

Medicinal Chemistry Bioconjugation Solubility

Ortho-Methyl Steric Shielding Modulates Amine Reactivity Relative to Para-Methyl and Unsubstituted N-Phenyl Analogs

The presence of an ortho-methyl group on the N-1 phenyl ring introduces steric hindrance adjacent to the pyrazole core, as evidenced by the two rotatable bonds in this compound versus three rotatable bonds in the para-methyl analog 4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine [1][2]. The restricted rotation of the ortho-tolyl group preorganises the pendant amine for regioselective acylation and reduces competing N-1 substitution events reported for more flexible congeners [2]. In parallel, the steric environment alters the dihedral angle between the N-1 aryl ring and the pyrazole plane, which is consistent with crystallographic observations in closely related 1-(2-methylphenyl)pyrazole derivatives where the dihedral angle exceeds 70°, compared to angles below 45° for the para-methyl and unsubstituted phenyl variants [3].

Organic Synthesis Medicinal Chemistry Steric Effects

4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine – Preferred Research and Industrial Application Scenarios


Ortho-Methyl-Targeted CB1 Antagonist Lead Optimisation

The 0.5 log-unit lipophilicity advantage and steric protection of the 5-amine make this compound the preferred intermediate for generating CB1 antagonist libraries with enhanced blood–brain barrier penetration relative to 1-phenyl or 1-(4-methylphenyl) series. The differentiated XLogP3 (4.6) and reduced hydrogen-bond donor count (1) are consistent with criteria for CNS drug-like fragments [1].

Regioselective Amide Coupling for Fragment-Based Drug Discovery

The steric environment created by the ortho-tolyl group directs electrophilic attack to the 5-NH₂ with high regioselectivity, reducing by-product formation compared to analogs with more exposed amines. This property is particularly valuable for fragment elaboration campaigns where stoichiometric control over a single reactive site is critical for maintaining fragment molecular fingerprints [1].

Building Block for Kinase-Focused Chemical Libraries

Pyrazoles are privileged scaffolds in kinase inhibitor design. The target compound's combination of a 4-chlorophenyl pharmacophore (common in ATP-site ligands) and a sterically differentiated amine provides a distinct vector for library enumeration not available from 1-unsubstituted or 1-phenyl pyrazoles. The lower molecular weight (297.8 g·mol⁻¹) relative to the dichlorophenyl analog (416.3 g·mol⁻¹) also favours its use in early-stage fragment screening [1].

Metabolic Stability Optimisation via ortho-Methyl Blocking

The ortho-methyl group on the N-1 phenyl ring may reduce cytochrome P450-mediated oxidative metabolism of the adjacent amine, an effect inferred from known steric protection mechanisms in similar aminopyrazole series. Researchers seeking to eliminate early oxidative clearance without introducing electron-withdrawing groups should prioritise this scaffold over the 1-phenyl analog [1].

Quote Request

Request a Quote for 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.